N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)glycinamide
Overview
Description
N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)glycinamide is a useful research compound. Its molecular formula is C20H16Cl2N2O4S and its molecular weight is 451.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 450.0207836 g/mol and the complexity rating of the compound is 629. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Applications
- Antitumor Sulfonamides : A study explored sulfonamide-focused libraries for antitumor properties, finding potent cell cycle inhibitors that have progressed to clinical trials. These compounds, including variants similar to N
2-[(2,5-dichlorophenyl)sulfonyl]-N1-(4-phenoxyphenyl)glycinamide, were found to disrupt tubulin polymerization or affect cell cycle phases in cancer cell lines, suggesting potential for antitumor applications (Owa et al., 2002).
Osteoclastogenesis Inhibition
- Bone Health : Research on N-phenyl-methylsulfonamido-acetamide (PMSA) derivatives, which are structurally related to N
2-[(2,5-dichlorophenyl)sulfonyl]-N1-(4-phenoxyphenyl)glycinamide, showed that these compounds inhibited osteoclast differentiation, suggesting a potential role in treating conditions like osteoporosis (Cho et al., 2020).
Material Science Applications
- Polymer Synthesis : The compound's derivatives have been used in the synthesis of polymers. For example, sulfonated poly(4'-phenyl-2,5-benzophenone) and poly(arylene ether sulfone) were synthesized using a process involving dichloro-4'-phenylbenzophenone, a chemical structurally related to the compound . These polymers have potential applications in areas like proton exchange membranes (Ghassemi et al., 2004).
Electronic Transport in Thin Films
- Electronic Properties : The compound's derivatives have been investigated for their semiconducting properties in thin films, highlighting their potential in electronic applications. For example, poly(azomethine sulfone)s, which are related to the compound, displayed semiconducting properties that correlate with their chemical structures (Rusu et al., 2007).
Chemical Synthesis and Reactions
- Chemical Reactivity : Studies have explored the reactivity of related sulfonamide compounds in various chemical synthesis processes. For instance, reactions of N-(p-chlorosulfonylphenyl)maleimide, which shares a similar sulfonamide structure, have been detailed, providing insights into the synthesis of a wide range of sulfonamide derivatives (Cremlyn & Nunes, 1987).
Properties
IUPAC Name |
2-[(2,5-dichlorophenyl)sulfonylamino]-N-(4-phenoxyphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O4S/c21-14-6-11-18(22)19(12-14)29(26,27)23-13-20(25)24-15-7-9-17(10-8-15)28-16-4-2-1-3-5-16/h1-12,23H,13H2,(H,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKVALRIDJZVIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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